3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester
Description
3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester is a β-keto ester derivative characterized by a 3,4,5-trimethoxyphenyl substituent linked to a propionic acid methyl ester backbone. Its molecular formula is C₁₃H₁₆O₆, with a molecular weight of 268.26 g/mol .
Properties
IUPAC Name |
methyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-16-10-5-8(9(14)7-12(15)18-3)6-11(17-2)13(10)19-4/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNIMNIOWKRUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Michael Addition and Cyclocondensation
The most widely documented method involves a one-pot synthesis leveraging Michael addition followed by cyclocondensation.
Starting Materials :
-
3,4,5-Trimethoxyacetophenone (or analogous ketone)
-
Morpholine (as a catalyst and nitrogen source)
-
Methyl acrylate (esterifying agent)
-
p-Toluenesulfonic acid (acid catalyst)
Procedure :
-
Reflux Condensation :
A mixture of 3,4,5-trimethoxyacetophenone (1 mol), morpholine (1.2 mol), and p-toluenesulfonic acid (0.1 mol) in toluene (3.5 mL/g ketone) is refluxed for 2 hours to form an enamine intermediate. -
Michael Addition :
Methyl acrylate (1.5 mol) is added dropwise over 4 hours at 85°C, followed by a 3-hour reaction to form the β-keto ester via nucleophilic attack. -
Workup :
The mixture is cooled to 10°C, filtered, and concentrated under reduced pressure. Crude product is purified via vacuum distillation (128–132°C) to yield 92% pure ester.
Mechanistic Insight :
Morpholine facilitates enamine formation, enhancing the electrophilicity of the ketone for Michael addition. Acid catalysis ensures efficient proton transfer and stabilization of intermediates.
Claisen Condensation with 3,4,5-Trimethoxybenzoyl Chloride
An alternative route employs Claisen condensation between methyl acetoacetate and 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry dichloromethane |
| Catalyst | Sodium hydride (1.1 eq) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
Procedure :
-
Methyl acetoacetate (1 mol) is deprotonated with NaH in CH₂Cl₂.
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3,4,5-Trimethoxybenzoyl chloride (1 mol) is added slowly, and the mixture is stirred overnight.
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The product is isolated via aqueous workup (10% HCl) and recrystallized from ethanol (yield: 85–88%).
Advantages :
-
Avoids hazardous acrylate handling.
-
Compatible with moisture-sensitive substrates.
Optimization Strategies
Solvent and Catalytic System Optimization
Solvent Selection :
Toluene is preferred for its high boiling point (110°C) and ability to dissolve both polar and non-polar intermediates. Substituting with benzene or xylene reduces yields by 15–20% due to poorer intermediate stability.
Catalyst Loading :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| p-TSA (0.1 mol) | 92 | 98 |
| H₂SO₄ (0.1 mol) | 85 | 95 |
| Amberlyst-15 (5 wt%) | 88 | 97 |
p-Toluenesulfonic acid (p-TSA) provides optimal proton activity without side reactions.
Temperature and Time Effects
Michael Addition :
-
Temperature : 75–95°C (optimal: 85°C). Below 75°C, reaction stalls at 60% conversion; above 95°C, decarboxylation occurs.
-
Time : 2–4 hours post-addition. Prolonged heating (>6 hours) reduces yield to 80% due to ester hydrolysis.
Analytical and Purification Techniques
Chromatographic Analysis
HPLC Conditions (adapted from):
| Column | Newcrom R1 (C18, 4.6 × 150 mm, 5 µm) |
|---|---|
| Mobile Phase | MeCN:H₂O:H₃PO₄ (55:45:0.1 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 8.2 min |
Purity Criteria :
Distillation vs. Crystallization
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Vacuum Distillation | 92 | 98 | 120 |
| Ethanol Recrystallization | 89 | 99.5 | 150 |
Distillation is cost-effective for industrial scale, while recrystallization suits high-purity pharmaceutical grades.
Industrial Scalability and Cost Analysis
Cost Drivers :
Production Cost : ~$625/kg for lab-scale (1g), reducible to $220/kg at 100 kg batches via solvent recycling .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid, while reduction could produce 3-Hydroxy-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester.
Scientific Research Applications
3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It serves as a precursor in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trimethoxyphenyl group can also interact with various cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3,4,5-Trimethoxybenzoylacetate (CAS 3044-56-2)
- Molecular Formula : C₁₄H₁₈O₆
- Molecular Weight : 282.29 g/mol
- Key Differences :
- Applications : Used as a precursor in synthesizing heterocyclic compounds and bioactive molecules .
Ethyl 3-(3,4,5-Trimethoxyphenyl)propionate (CAS 70311-20-5)
- Molecular Formula : C₁₄H₂₀O₅
- Molecular Weight : 268.31 g/mol
- Key Differences :
- Applications : Employed in fragrance and flavor industries due to its stability and mild aromatic profile .
Methyl 3-Oxo-3-[4-(Trifluoromethyl)phenyl]propanoate
- Molecular Formula : C₁₁H₉F₃O₃
- Molecular Weight : 246.19 g/mol
- Key Differences :
- Applications : Valuable in agrochemical and pharmaceutical synthesis for introducing fluorinated motifs .
3-Oxo-3-(2,4,5-Trifluoro-3,6-dimethylphenyl)propionic Acid Ethyl Ester (CAS 132630-88-7)
- Molecular Formula : C₁₃H₁₃F₃O₃
- Molecular Weight : 274.24 g/mol
- Key Differences :
- Applications : Explored in medicinal chemistry for developing fluorine-containing drug candidates .
Comparative Data Table
Research Findings and Functional Insights
- Reactivity: The β-keto group in the target compound facilitates reactions like keto-enol tautomerism and nucleophilic attacks, whereas analogs without the keto group (e.g., Ethyl 3-(3,4,5-trimethoxyphenyl)propionate) exhibit lower reactivity .
- Bioactivity : Trimethoxy-substituted compounds are associated with enhanced bioavailability and receptor binding in pharmacological contexts, as seen in the antihypertensive agent Rescinnamine (a trimethoxycinnamate derivative) .
- Industrial Relevance : Fluorinated analogs demonstrate superior metabolic stability and target specificity, making them preferred in drug development .
Biological Activity
3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester (commonly referred to as TMPPA methyl ester) is a synthetic compound derived from propionic acid, notable for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
TMPPA methyl ester is characterized by the presence of a trimethoxyphenyl group and an oxo functional group. The chemical structure can be represented as follows:
- Molecular Formula : C13H16O5
- Molecular Weight : 252.26 g/mol
- Boiling Point : 141.2 °C
The biological activity of TMPPA methyl ester is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to act as an inhibitor or modulator of specific biochemical pathways, influencing processes such as:
- Enzyme Inhibition : TMPPA methyl ester may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Antioxidant Activity : The compound exhibits properties that can scavenge free radicals, thereby reducing oxidative stress in cells.
Therapeutic Applications
Research indicates several potential therapeutic applications for TMPPA methyl ester:
- Antitumor Activity : Preliminary studies have demonstrated that TMPPA methyl ester exhibits antiproliferative effects against various human tumor cell lines. For instance, it has shown significant cytotoxicity in vitro with IC50 values in the nanomolar range .
- Antioxidant Effects : The compound's ability to reduce oxidative stress suggests potential use in conditions associated with oxidative damage.
- Anti-inflammatory Properties : Some studies suggest that TMPPA methyl ester may modulate inflammatory responses, indicating its potential in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
TMPPA methyl ester shares structural similarities with other phenylpropanoic acid derivatives but possesses unique biological activities due to the oxo group. A comparison with related compounds is summarized in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3,4,5-Trimethoxyphenyl)propionic acid | Lacks oxo group | Moderate anti-inflammatory |
| 3-(2,3,4-Trimethoxyphenyl)propionic acid | Similar methoxy groups | Antioxidant |
| TMPPA methyl ester | Contains oxo group | Strong antiproliferative |
In Vitro Studies
A study conducted by Ivanova et al. (2020) evaluated the cytotoxic effects of TMPPA methyl ester on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, highlighting its potential as an anticancer agent .
Mechanistic Insights
Further research into the mechanism of action revealed that TMPPA methyl ester may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
Clinical Relevance
While preclinical studies show promise, clinical trials are necessary to fully understand the therapeutic potential and safety profile of TMPPA methyl ester. Current research efforts are focused on optimizing its pharmacokinetic properties and evaluating its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
